methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Overview
Description
Methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a chemical compound with the CAS RN 1086386-51-7. It falls under the category of research and laboratory reagents and is not intended for use as a pharmaceutical, food, or household product .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular formula of methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is CHNOS, with an average mass of 260.268 Da and a monoisotopic mass of 260.025574 Da . The structure consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine ring system with a carboxylate group at position 2.Scientific Research Applications
Pharmaceutical Research
This compound has a pyridopyrimidine moiety, which is present in various drugs and has been extensively studied for its therapeutic potential. The pyridopyrimidine structure is particularly relevant in the development of new therapies for diseases such as cancer .
Anticancer Activity
Pyridopyrimidine derivatives, including those similar to our compound of interest, have shown promising anticancer activities. They have been studied against human cancer cell lines and primary CLL cells, leading to cell death by apoptosis through the inhibition of CDK enzymes .
Antibacterial Agents
Derivatives of pyridopyrimidine have been synthesized as potential antibacterial agents. Their structural similarity to our compound suggests that methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate could also be explored for antibacterial properties .
Organic Synthesis
The compound is used in organic synthesis, particularly in custom synthesis and bulk manufacturing. Its heterocyclic structure makes it a valuable intermediate for the synthesis of more complex molecules .
Environmental Testing
Due to its unique chemical properties, this compound may be used in environmental testing and measurement. It could serve as a standard or reagent in analytical methods designed to detect specific substances or monitor environmental conditions .
Life Sciences Research
In life sciences, the compound can be used in various research applications, from advanced technology studies to organic synthesis, providing a wide range of possibilities for experimentation and discovery .
Molecular Modeling
The compound’s structure allows for its use in molecular modeling studies. It can help in understanding the interaction between drugs and their targets, which is crucial for drug design and development .
Research and Industry
properties
IUPAC Name |
methyl 12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-3-4-10-14-11-8(12(16)15(10)6-7)5-9(19-11)13(17)18-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILYVPYOCRWJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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